molecular formula C15H11F3O3S B1324152 5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene CAS No. 898773-26-7

5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene

Cat. No. B1324152
CAS RN: 898773-26-7
M. Wt: 328.3 g/mol
InChI Key: WSLYDGYFBVIXKX-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene (5-D2TMBT) is an organic compound that has been studied for its use in scientific research applications. It is a heterocyclic thiophene derivative, which is a five-membered ring containing a sulfur atom. 5-D2TMBT has been studied for its potential use in pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Metal Ion Interaction

  • Metal Ion Reactions : 2,5-(Dibenzothiazolin-2-yl)thiophene, a thiophene derivative, has been studied for its reaction with different metal ions. It shows varied reactions with metal ions like Pd(II), Cu(II), Ag(I), and others, indicating potential applications in metal coordination chemistry (Salameh & Tayim, 1983).

Polymer Synthesis and Characterization

  • Electrochemical Polymerization : Thiophene derivatives have been synthesized and characterized for their use in electrochemical polymerization, demonstrating applications in materials science (Coelho et al., 2015).

Biological Activity

  • Antibacterial and Antifungal Properties : Novel thiophene-containing compounds have been synthesized and found to possess significant antibacterial and antifungal activities, suggesting potential applications in pharmaceutical research (Mabkhot et al., 2017).

Electropolymerization and Electrochromic Properties

  • Electropolymerization and Color Change : Studies on novel asymmetric structure monomers based on thiophene derivatives have shown interesting electropolymerization and electrochromic properties, useful in developing electrochromic devices (Hu et al., 2019).

Photoreactions for Polymer Formation

  • Photoinduced Electron Transfer Reactions : Highly conjugated thiophene derivatives have been investigated for their role in initiating cationic polymerization through photoinduced electron transfer reactions, highlighting their utility in polymer science (Aydoğan et al., 2012).

Antidepressant Drug Development

  • Serotonin Receptor Interaction : Benzo[b]thiophene derivatives have been synthesized and evaluated for their affinity to serotonin receptors and serotonin reuptake inhibition, showing potential in developing dual-action antidepressants (Orus et al., 2002).

Fluorescent Sensing

  • Fluorescence Quenching Studies : Thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for fluorescence quenching by aniline, indicating applications in sensing technologies (Naik et al., 2018).

Solid-State Structures

  • Packing Structure Analysis : Derivatives of thiophene have been examined for their solid-state structures, which can be influenced by functional groups and intermolecular forces, relevant to materials chemistry (Bettencourt‐Dias et al., 2005).

Anti-Tumor Activities

  • Anticancer Properties : Bis-Pyrazolyl-Thiazoles incorporating thiophene moiety have been synthesized and evaluated for their potential as anti-tumor agents (Gomha et al., 2016).

Novel Fluorescent Materials

  • Emissive Materials for Opto-electronics : Thiophene-based heterocyclic compounds have been developed as blue and green emissive materials, showing promise for opto-electronic applications (Ramkumar & Kannan, 2015).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3S/c16-15(17,18)10-4-2-1-3-9(10)13(19)11-5-6-12(22-11)14-20-7-8-21-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLYDGYFBVIXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641925
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene

CAS RN

898773-26-7
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl][2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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